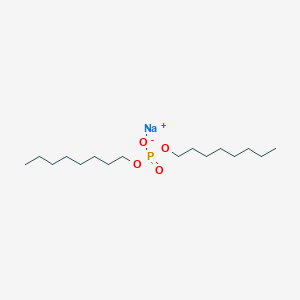

Sodium dioctyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium dioctyl phosphate (SDOP) is a commonly used surfactant in scientific research due to its ability to reduce surface tension and increase the solubility of hydrophobic compounds. It is a member of the phosphate ester family and is often used in various applications such as emulsification, wetting, and dispersing agents. In

Mécanisme D'action

Sodium dioctyl phosphate works by reducing the surface tension between two immiscible liquids, such as oil and water. This allows the hydrophobic compound to become more soluble in the aqueous phase, leading to better dispersion and emulsification. Sodium dioctyl phosphate also stabilizes the emulsion by forming a protective layer around the droplets, preventing coalescence.

Effets Biochimiques Et Physiologiques

Sodium dioctyl phosphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it can cause skin irritation and respiratory problems if inhaled. Sodium dioctyl phosphate has also been shown to have a negative impact on aquatic organisms, and its use should be carefully monitored to prevent environmental damage.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Sodium dioctyl phosphate in lab experiments is its ability to improve the solubility and dispersion of hydrophobic compounds. This makes it easier to work with these compounds and can improve the accuracy of experimental results. However, the use of Sodium dioctyl phosphate can also introduce variability into the experimental system, and its effects on the properties of the compound being studied should be carefully considered.

Orientations Futures

There are several areas where future research on Sodium dioctyl phosphate could be focused. One area is the development of more efficient synthesis methods that produce higher yields and fewer by-products. Another area is the investigation of the effects of Sodium dioctyl phosphate on the properties of the compounds it is used with, such as changes in the size or shape of nanoparticles. Finally, the environmental impact of Sodium dioctyl phosphate should be further studied, and alternative surfactants with lower toxicity and environmental impact should be explored.

Conclusion:

In conclusion, Sodium dioctyl phosphate is a widely used surfactant in scientific research due to its ability to improve the solubility and dispersion of hydrophobic compounds. Its mechanism of action is based on reducing surface tension and stabilizing emulsions. Sodium dioctyl phosphate has low toxicity and is generally considered safe for use in research, but its environmental impact should be carefully monitored. Future research on Sodium dioctyl phosphate could focus on improving synthesis methods, investigating its effects on the properties of compounds, and exploring alternative surfactants with lower environmental impact.

Méthodes De Synthèse

Sodium dioctyl phosphate is synthesized through the reaction of octanol and phosphoric acid in the presence of sodium hydroxide. The reaction produces Sodium dioctyl phosphate as the main product, along with other by-products such as mono- and di-octylphosphates. The synthesis process involves heating the reactants to a certain temperature, and then cooling and filtering the mixture to obtain the final product.

Applications De Recherche Scientifique

Sodium dioctyl phosphate has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of emulsions, microemulsions, and nanoparticles. It is also used as a wetting agent in the preparation of coatings and inks. Sodium dioctyl phosphate is an effective dispersing agent for hydrophobic compounds, making it useful in the preparation of suspensions and colloids.

Propriétés

Numéro CAS |

1560-42-5 |

|---|---|

Nom du produit |

Sodium dioctyl phosphate |

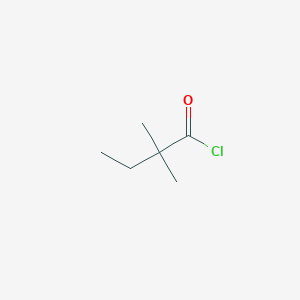

Formule moléculaire |

C16H34NaO4P |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

sodium;dioctyl phosphate |

InChI |

InChI=1S/C16H35O4P.Na/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1 |

Clé InChI |

XCPXWEJIDZSUMF-UHFFFAOYSA-M |

SMILES isomérique |

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |

SMILES |

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |

SMILES canonique |

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+] |

Autres numéros CAS |

1560-42-5 |

Numéros CAS associés |

3115-39-7 (Parent) |

Synonymes |

Phosphoric Acid Dioctyl Ester Sodium Salt; _x000B_Dioctyl Phosphate Monosodium Salt; Dioctyl Sodium Phosphate; _x000B_Octyl Phosphate Sodium Salt; Octyl Sodium Phosphate ((C8H17O)2(NaO)PO); Sodium Dioctyl Phosphate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

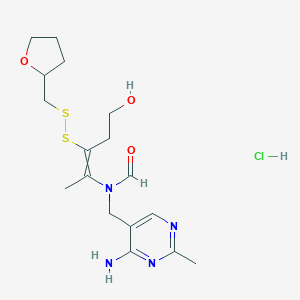

![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)